molecular formula C20H21BrN2O4 B269073 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Número de catálogo B269073
Peso molecular: 433.3 g/mol
Clave InChI: UMMZCTCBVZIMQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of cytokines, which play a crucial role in the immune system. BMS-986165 has shown promising results in preclinical studies and is being investigated as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mecanismo De Acción

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide blocks the downstream signaling of these cytokines, which are known to play a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and IFNs, both in vitro and in vivo. This leads to a reduction in inflammation and tissue damage in various autoimmune diseases. 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have an immunomodulatory effect, reducing the activation and proliferation of T cells and B cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, the long-term safety and efficacy of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases.

Direcciones Futuras

For the research on 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide include clinical trials in humans to determine its safety and efficacy in treating autoimmune diseases. Further studies are also needed to investigate the long-term effects of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide on the immune system and to identify potential biomarkers for patient selection and monitoring. Additionally, the combination of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide with other immunomodulatory agents may have synergistic effects and could be explored in future studies.

Métodos De Síntesis

The synthesis method of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, starting with the reaction of 3-(4-morpholinylcarbonyl)aniline with 2-(4-bromo-3-methylphenoxy)acetyl chloride to form 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.

Aplicaciones Científicas De Investigación

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was found to significantly reduce skin inflammation and improve skin histology. In a mouse model of lupus, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was shown to reduce autoantibody production and kidney damage. In a mouse model of inflammatory bowel disease, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was found to reduce inflammation and improve gut histology.

Propiedades

Nombre del producto

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Fórmula molecular

C20H21BrN2O4

Peso molecular

433.3 g/mol

Nombre IUPAC

2-(4-bromo-3-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21BrN2O4/c1-14-11-17(5-6-18(14)21)27-13-19(24)22-16-4-2-3-15(12-16)20(25)23-7-9-26-10-8-23/h2-6,11-12H,7-10,13H2,1H3,(H,22,24)

Clave InChI

UMMZCTCBVZIMQZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

SMILES canónico

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.